

N-Methylmescaline Hydrochloride: Research Applications and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Methylmescaline hydrochloride	
Cat. No.:	B3025681	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmescaline hydrochloride is a phenethylamine compound and a derivative of the classic psychedelic, mescaline. It is found naturally in some cacti species, such as Peyote (Lophophora williamsii). Primarily available as an analytical reference standard, N-Methylmescaline hydrochloride serves as a crucial tool in forensic and research settings.[1] [2] Unlike its parent compound, N-Methylmescaline exhibits significantly weaker affinity for serotonin receptors and has not been shown to substitute for mescaline in animal drug discrimination studies, suggesting it may lack significant psychedelic properties on its own. The N-methylation of psychedelic phenethylamines has been observed to often diminish or eliminate hallucinogenic activity. This document provides detailed application notes and experimental protocols relevant to the research uses of N-Methylmescaline hydrochloride.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of **N-Methylmescaline hydrochloride** is presented in the table below. This information is essential for the preparation of standard solutions and for designing analytical and in vitro experiments.



Property	Value	Reference
Chemical Name	3,4,5-trimethoxy-N-methyl- benzeneethanamine, monohydrochloride	[1]
CAS Number	6308-81-2	[1]
Molecular Formula	C12H19NO3 • HCl	[1]
Molecular Weight	261.7 g/mol	[1]
Purity	≥98%	[1][2]
Appearance	Crystalline solid	[1]
Solubility	DMF: 0.5 mg/mL; DMSO: 3 mg/mL; Ethanol: 10 mg/mL; PBS (pH 7.2): 3 mg/mL	[1]
Storage Temperature	-20°C	[1]
Stability	≥ 5 years (under recommended storage conditions)	[2]

Application Notes Forensic and Toxicological Analysis

N-Methylmescaline hydrochloride is utilized as a certified reference material for the identification and quantification of N-Methylmescaline in forensic case samples and toxicological screenings. Its structural similarity to other phenethylamines necessitates the use of highly selective analytical techniques.

Key Techniques:

 Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for the separation and identification of volatile compounds. Derivatization may be required to improve the chromatographic properties of N-Methylmescaline.



Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for its
high sensitivity and selectivity, allowing for the direct analysis of N-Methylmescaline in
complex biological matrices like urine and blood without derivatization.

Neuropharmacology Research

The primary neuropharmacological interest in N-Methylmescaline lies in its interaction with serotonin receptors, particularly in comparison to mescaline.

Receptor Binding Assays: These in vitro assays are used to determine the binding affinity of N-Methylmescaline for various receptors, most notably the serotonin 5-HT₂A receptor, which is the primary target for classic psychedelics. N-Methylmescaline has been found to have approximately half the affinity for serotonin receptors as mescaline.

Drug Discrimination Studies: These in vivo studies in animal models (typically rats) are used to assess the subjective effects of a compound. N-Methylmescaline failed to substitute for mescaline in such studies, indicating that it does not produce similar subjective effects.

In Vitro Metabolism Studies

Investigating the metabolic fate of N-Methylmescaline is crucial for understanding its potential pharmacokinetic profile and for identifying metabolites that could be targeted in toxicological analysis.

Monoamine Oxidase (MAO) Inhibition Assays: As a phenethylamine, N-Methylmescaline's interaction with MAO enzymes, which are involved in the metabolism of monoamines, is of interest.

Cytochrome P450 (CYP450) Inhibition Assays: These assays determine if N-Methylmescaline inhibits major CYP450 enzymes, which is important for predicting potential drug-drug interactions.

Quantitative Data Summary

The following table summarizes the available quantitative data for N-Methylmescaline's interaction with serotonin receptors in comparison to mescaline.



Compound	Receptor Affinity (A ₂)	Reference
N-Methylmescaline	5,250 nM	[3]
Mescaline	2,240 nM	[3]

Note: A higher A2 value indicates weaker binding affinity.

Experimental Protocols

The following are representative protocols. Researchers should validate these methods for their specific experimental conditions.

Protocol 1: Quantification of N-Methylmescaline in Urine by LC-MS/MS

Objective: To quantify the concentration of N-Methylmescaline in a urine sample.

Materials:

- N-Methylmescaline hydrochloride standard
- Internal standard (e.g., N-Methylmescaline-d₃)
- Acetonitrile (ACN), HPLC grade
- · Formic acid, LC-MS grade
- Ultrapure water
- Urine samples
- Centrifuge tubes
- LC-MS/MS system with a C18 column

Procedure:



- Preparation of Standard Solutions:
 - Prepare a stock solution of N-Methylmescaline hydrochloride (1 mg/mL) in methanol.
 - Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
 - Prepare a working solution of the internal standard (e.g., 100 ng/mL).
- Sample Preparation:
 - $\circ~$ To 100 μL of urine, add 10 μL of the internal standard working solution.
 - Add 300 μL of ice-cold acetonitrile to precipitate proteins.
 - Vortex for 1 minute.
 - Centrifuge at 10,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μL of the initial mobile phase.
- LC-MS/MS Analysis:
 - Inject the prepared sample into the LC-MS/MS system.
 - Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Set the mass spectrometer to monitor for specific precursor-product ion transitions for N-Methylmescaline and the internal standard using Multiple Reaction Monitoring (MRM).
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.



 Determine the concentration of N-Methylmescaline in the urine samples from the calibration curve.

Protocol 2: Serotonin 5-HT₂A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of **N-Methylmescaline hydrochloride** for the human 5-HT₂A receptor.

Materials:

- N-Methylmescaline hydrochloride
- Cell membranes expressing human 5-HT₂A receptors
- Radioligand (e.g., [3H]Ketanserin)
- Non-specific binding control (e.g., Mianserin)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- 96-well microplates
- Glass fiber filters
- Scintillation cocktail
- Scintillation counter

Procedure:

- Assay Setup:
 - In a 96-well plate, add assay buffer, a fixed concentration of [3H]Ketanserin, and cell membranes.
 - For total binding wells, add buffer instead of a competitor.
 - For non-specific binding wells, add a high concentration of Mianserin.



 For experimental wells, add varying concentrations of N-Methylmescaline hydrochloride.

Incubation:

 Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

Filtration:

- Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
- Wash the filters several times with ice-cold assay buffer.

Counting:

- Dry the filters and place them in scintillation vials with scintillation cocktail.
- Measure the radioactivity in counts per minute (CPM) using a scintillation counter.

• Data Analysis:

- Calculate the specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the N-Methylmescaline concentration.
- Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) from the resulting curve.
- Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Rodent Drug Discrimination Study

Objective: To assess whether N-Methylmescaline produces subjective effects similar to a known psychoactive compound (e.g., mescaline) in rats.



Materials:

- Adult male Wistar rats
- Standard operant conditioning chambers with two levers
- Food pellet dispenser
- N-Methylmescaline hydrochloride
- Training drug (e.g., mescaline hydrochloride)
- Vehicle (e.g., saline)

Procedure:

- Training Phase:
 - Train rats to press a lever for a food reward.
 - Establish drug discrimination by reinforcing responses on one lever after administration of the training drug (e.g., mescaline) and on the other lever after administration of the vehicle.
 - Continue training until rats reliably press the correct lever based on the substance administered.
- Testing Phase:
 - Administer different doses of N-Methylmescaline hydrochloride to the trained rats.
 - Place the rats in the operant chambers and record which lever they press.
 - The percentage of responses on the drug-appropriate lever is measured.
- Data Analysis:
 - A compound is considered to fully substitute for the training drug if it produces ≥80% of responses on the drug-appropriate lever.



- A compound is considered to not substitute if it produces <20% of responses on the drugappropriate lever.
- Plot the percentage of drug-lever responding against the dose of N-Methylmescaline.

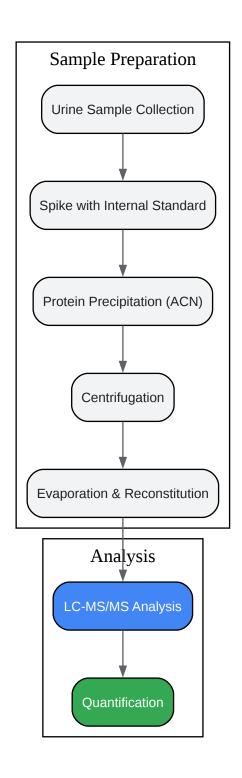
Visualizations



Click to download full resolution via product page

Caption: Simplified 5-HT₂A receptor signaling pathway.





Click to download full resolution via product page

Caption: Workflow for forensic analysis of N-Methylmescaline.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways
 Serotonin Receptors in Neurobiology NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Trial-based Discrimination Procedure for Studying Drug Relapse in Rats [bio-protocol.org]
- To cite this document: BenchChem. [N-Methylmescaline Hydrochloride: Research Applications and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025681#research-applications-of-n-methylmescaline-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com